N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide
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Overview
Description
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide is a complex organic compound that features a unique structure combining an indole, pyrazole, and pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 5-methyl-3-(pyridin-3-yl)-1H-pyrazole with an appropriate indole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities while maintaining high quality.
Chemical Reactions Analysis
Types of Reactions: N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects.
Comparison with Similar Compounds
- N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-3-carboxamide
- N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-4-carboxamide
Uniqueness: N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide is unique due to its specific substitution pattern and the combination of indole, pyrazole, and pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-14-11-18(16-6-4-8-21-13-16)24-25(14)10-9-22-20(26)19-12-15-5-2-3-7-17(15)23-19/h2-8,11-13,23H,9-10H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDRIXGRIXJGBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC3=CC=CC=C3N2)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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